Hippeastrine

描述

Hippeastrine is an active alkaloid that exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) with an IC 50 at 7.25 μg/mL .

Synthesis Analysis

The synthesis of Hippeastrine has been discussed in several studies . For instance, the synthesis of Hippeastrine was first achieved by Kotera and co-workers in 1968 . The synthesis involves the use of tricarbonyliron complexes and organocopper reagents .Molecular Structure Analysis

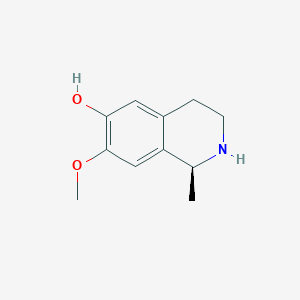

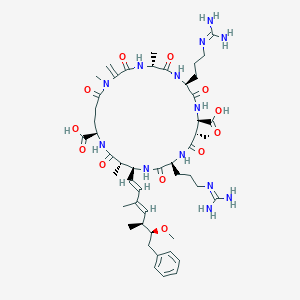

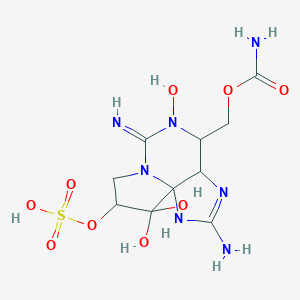

Hippeastrine has a molecular formula of C17H17NO5 . It is an indole alkaloid isolated from the Amaryllidaceae family .Chemical Reactions Analysis

Hippeastrine exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) .科学研究应用

Anticancer Potential Hippeastrine, an alkaloid extracted from Lycoris radiata, has demonstrated substantial anticancer activity. It has been identified to target DNA topoisomerase I (Top I), showing strong dose-dependent inhibition. The compound's effectiveness was comparable to that of camptothecin, a known anticancer agent. Molecular docking simulations have further elucidated the inhibitory interaction between Top I and hippeastrine. Moreover, hippeastrine significantly inhibited the proliferation of HT-29 and Hep G2 cells, showcasing its potential as a promising anticancer candidate for future therapies (Chen et al., 2016).

Antimalarial Activity Research on lycorenine derivatives from hippeastrine revealed their potential as antimalarial agents. Modifications and structural simplifications made on hippeastrine, including the preparation of dimers, have shown promising antimalarial activities, with the hippeastrine dimers being particularly potent (Cedrón et al., 2013).

Role in Neurodegenerative Disease Treatment Studies have investigated the role of alkaloids like hippeastrine in treating neurological disorders and neurodegenerative diseases, such as Alzheimer's disease, by focusing on the inhibition of acetylcholinesterase activity. However, hippeastrine, in comparison to other alkaloids like galanthamine, did not show significant inhibition of acetylcholinesterase activity, suggesting it may not be effective in this particular domain (Pagliosa et al., 2010).

Zika Virus Infection Inhibition Hippeastrine hydrobromide, a derivative of hippeastrine, was found to inhibit Zika virus (ZIKV) infection in human pluripotent stem cell-derived cortical neural progenitor cells. It not only inhibited the infection but also rescued ZIKV-induced growth and differentiation defects in these cells and human fetal-like forebrain organoids. Furthermore, it suppressed viral propagation in adult mice with active ZIKV infection, highlighting its therapeutic potential for treating ZIKV infection and associated neurological complications (Zhou et al., 2017).

安全和危害

未来方向

Future research should prioritize validating the CDK1 inhibitory activity of hippeastrine in vitro and in vivo, as well as exploring their mechanisms of action and potential synergistic effects with other anti-cancer agents . The maintenance of chemical and biological approaches on Amaryllidaceae alkaloids may lead to discover new structures along with their actual potential as bioactive compounds .

属性

IUPAC Name |

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQPIOQRPAGNGB-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197244 | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hippeastrine | |

CAS RN |

477-17-8 | |

| Record name | (+)-Hippeastrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippeastrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

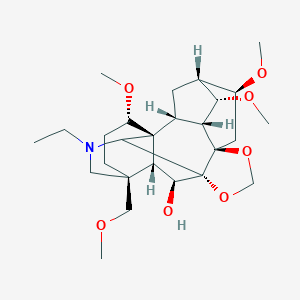

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

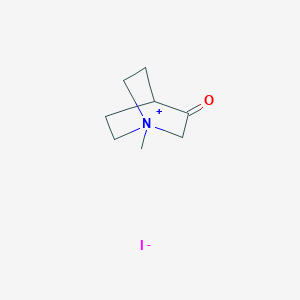

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)